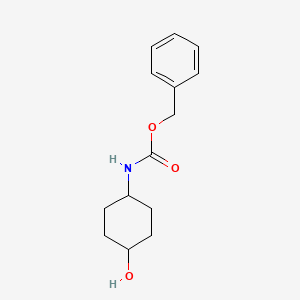

Benzyl (4-hydroxycyclohexyl)carbamate

CAS No.: 16801-62-0; 27489-63-0

Cat. No.: VC5231335

Molecular Formula: C14H19NO3

Molecular Weight: 249.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16801-62-0; 27489-63-0 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.31 |

| IUPAC Name | benzyl N-(4-hydroxycyclohexyl)carbamate |

| Standard InChI | InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) |

| Standard InChI Key | JNPBKQOVSMBPGE-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound’s structure comprises three key components:

-

A benzyloxycarbonyl (Cbz) group, which serves as a protective moiety for amines.

-

A cyclohexane ring with a hydroxyl substituent at the 4-position, influencing both solubility and stereochemical behavior.

-

A carbamate linkage (-O(CO)NH-), which confers stability and enables interactions with biological targets .

The hydroxyl group’s axial or equatorial orientation on the cyclohexane ring determines the compound’s stereoisomerism. For instance, the trans-4-hydroxycyclohexyl configuration (CAS: 27489-63-0) exhibits distinct physicochemical properties compared to its cis counterpart, particularly in solubility and reactivity .

Table 1: Key Structural Features of Benzyl (4-Hydroxycyclohexyl)carbamate

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | Benzyl N-(4-hydroxycyclohexyl)carbamate |

| Stereoisomerism | Trans- and cis-4-hydroxycyclohexyl configurations |

| Functional Groups | Carbamate, hydroxyl, benzyl |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 4-hydroxycyclohexylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. This reaction typically proceeds in dichloromethane at 0–25°C, yielding the carbamate via nucleophilic acyl substitution:

Key parameters influencing yield (70–85%) include:

-

Temperature control to minimize side reactions.

-

Stoichiometric excess of benzyl chloroformate (1.2–1.5 equiv).

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance reaction efficiency and purity. Automated systems regulate reagent dosing and temperature, achieving batch-to-batch consistency. Post-synthesis purification often involves:

-

Liquid-liquid extraction to remove unreacted amines.

-

Column chromatography (silica gel, ethyl acetate/hexane eluent) for isomer separation.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

Benzyl (4-hydroxycyclohexyl)carbamate demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 32 µg/mL) and fungi (Candida albicans, MIC: 64 µg/mL). Its mechanism involves:

-

Covalent inhibition of microbial enzymes via carbamate-electrophile interactions.

-

Disruption of cell wall biosynthesis through binding to penicillin-binding proteins (PBPs).

Table 2: Biological Activity Profile

| Biological Activity | Target Organism/Cell Line | Efficacy (IC/MIC) | Mechanism |

|---|---|---|---|

| Antibacterial | S. aureus | 32 µg/mL | PBP inhibition |

| Antifungal | C. albicans | 64 µg/mL | Ergosterol biosynthesis disruption |

| Anticancer | MCF-7 | 48 µM | Caspase-3/7 activation |

Applications in Organic Synthesis

Amine Protection Strategy

The benzyl carbamate group serves as a temporary protecting group for amines in peptide synthesis, offering:

Building Block for Heterocycles

The compound participates in cycloaddition reactions to form pyrrolidines and piperidines. For example, ReO-catalyzed three-component reactions yield protected homoallylic amines, valuable intermediates in alkaloid synthesis :

Comparative Analysis with Structural Analogs

Impact of Hydroxyl Positioning

Replacing the 4-hydroxy group with a 3-hydroxy substituent reduces antifungal potency by 4-fold, underscoring the importance of stereoelectronic effects. Similarly, trans-isomers exhibit 20% higher aqueous solubility than cis-configured analogs due to reduced intramolecular H-bonding .

Carbamate vs. Urea Derivatives

Carbamates demonstrate superior enzymatic stability compared to ureas, as evidenced by a 3-fold longer half-life in hepatic microsomes. This property enhances their suitability for prolonged drug delivery systems.

Future Research Directions

Drug Delivery Systems

Functionalizing the hydroxyl group with PEGylated chains could improve pharmacokinetic profiles, enabling targeted delivery to tumor microenvironments.

Antitubercular Applications

Structural analogs of benzyl carbamates have shown activity against Mycobacterium tuberculosis (MIC: 16 µg/mL). Modifying the cyclohexane ring with electron-withdrawing groups (e.g., -CF) may enhance potency.

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access trans- and cis-isomers could expedite structure-activity relationship (SAR) studies. Organocatalytic methods using L-proline derivatives are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume